molecular formula C9H10O3 B143543 2-Hydroxymethyl-1,4-benzodioxane CAS No. 3663-82-9

2-Hydroxymethyl-1,4-benzodioxane

Cat. No. B143543
CAS RN: 3663-82-9
M. Wt: 166.17 g/mol
InChI Key: GWQOQQVKVOOHTI-UHFFFAOYSA-N
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Patent
US03944549

Procedure details

202 g (1.21 mols) of 2-hydroxymethyl-1,4-benzodioxan are introduced into a 1 liter flask equipped with a stirrer, condenser and dropping funnel, and 288 g (2.42 mols) of thionyl chloride are run in dropwise. Violent evolution of HCl is observed. The mixture is heated under reflux until HCl ceases to be evolved, that is to say for 1 hour 30 minutes. The mixture is then distilled in vacuo after having driven off the excess thionyl chloride. 175.5 g (yield: 77.2%) of 2-chloromethyl-1,4-benzodioxan are obtained.
Quantity
202 g
Type
reactant
Reaction Step One
Quantity
288 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[CH2:2][CH:3]1[O:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[O:5][CH2:4]1.S(Cl)([Cl:15])=O.Cl>>[Cl:15][CH2:2][CH:3]1[O:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[O:5][CH2:4]1

Inputs

Step One
Name
Quantity
202 g
Type
reactant
Smiles
OCC1COC2=C(O1)C=CC=C2
Step Two
Name
Quantity
288 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer, condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
DISTILLATION
Type
DISTILLATION
Details
The mixture is then distilled in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCC1COC2=C(O1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 175.5 g
YIELD: PERCENTYIELD 77.2%
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.